8-Chloro-2H-isothiazolo[5,4-B]quinolizine-3,4-dione
Description
Properties
CAS No. |
885272-29-7 |
|---|---|
Molecular Formula |
C10H5ClN2O2S |
Molecular Weight |
252.68 g/mol |
IUPAC Name |
8-chloro-[1,2]thiazolo[5,4-b]quinolizine-3,4-dione |
InChI |
InChI=1S/C10H5ClN2O2S/c11-5-1-2-13-6(3-5)4-7-8(10(13)15)9(14)12-16-7/h1-4H,(H,12,14) |
InChI Key |
MMAAAXPWHGCXHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC3=C(C2=O)C(=O)NS3)C=C1Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthetic approach typically starts with substituted quinoline derivatives, which undergo functional group modifications and cyclization to form the isothiazolo ring fused to the quinolizine scaffold. The key steps involve:
- Introduction of sulfur and nitrogen atoms to form the isothiazole ring.
- Chlorination at the 8-position on the quinolizine ring.
- Formation of the 3,4-dione moiety through oxidation or cyclization involving keto groups.
Patent-Documented Synthesis (WO2006084053A1)
According to patent WO2006084053A1, the synthesis of 8-N-substituted-2H-isothiazolo[5,4-b]quinolizine-3,4-diones, which includes the 8-chloro derivative, involves:
- Use of quinoline precursors substituted with halogen (including chlorine) at the 8-position.
- Formation of the isothiazolo ring by intramolecular cyclization involving sulfur and nitrogen atoms.
- Control of substituents on the nitrogen at position 8 to modulate biological activity.
- The patent also describes intermediates useful for this synthesis and methods of preparing these intermediates under controlled conditions, often involving halogenation, nucleophilic substitution, and cyclization reactions.
This method provides a versatile platform for obtaining various derivatives by altering the substituents on the quinoline ring and the nitrogen atom.
Comparative Table of Preparation Methods
Detailed Reaction Example from Patent WO2006084053A1
- Step 1: Preparation of 8-chloroquinoline derivative by halogenation of quinoline precursor.
- Step 2: Introduction of sulfur and nitrogen functionalities through nucleophilic substitution using sulfur-containing nucleophiles.
- Step 3: Intramolecular cyclization under controlled temperature to form the isothiazolo ring fused to the quinolizine core.
- Step 4: Oxidation or ring closure to form the 3,4-dione moiety, completing the heterocyclic system.
This method allows for variation in the substituent at position 8 (chlorine in this case) and nitrogen substitution, which can be tailored for desired antimicrobial properties.
Analytical and Characterization Data
The synthesized 8-chloro-2H-isothiazolo[5,4-B]quinolizine-3,4-dione is characterized by:
- Molecular formula: C10H5ClN2O2S
- Molecular weight: 252.68 g/mol
- Spectroscopic data: Typically includes NMR (1H, 13C), IR (showing characteristic carbonyl and heterocyclic bands), and mass spectrometry.
- Purity and identity confirmation: High-performance liquid chromatography (HPLC) and elemental analysis are employed.
- InChI and SMILES: Provided for unambiguous chemical identification.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2H-isothiazolo[5,4-B]quinolizine-3,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
8-Chloro-2H-isothiazolo[5,4-B]quinolizine-3,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-Chloro-2H-isothiazolo[5,4-B]quinolizine-3,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
The compound’s structural and functional distinctions from analogous heterocycles are critical for understanding its unique properties. Below is a comparative analysis with three structurally or functionally related compounds:
Structural and Functional Group Comparison
Key Observations :
- The dione moiety is shared with dihydroisoxazolo[5,4-b]pyridines (), suggesting possible redox or chelation activity, but the fused quinolizine system may confer greater rigidity and selectivity.
Key Observations :
- The target compound’s synthesis likely requires specialized annulation strategies (unlike the titanium-mediated coupling in or aldehyde-amine condensations in ).
- highlights the sensitivity of heterocyclic systems to reaction conditions (e.g., Meldrum’s acid vs. EtOH-HOAc), suggesting that this compound may require optimized protocols to avoid unwanted ring-opening or rearrangements.
Key Observations :
- Unlike dibenzodiazepines (), the target compound lacks a piperazine side chain, which may reduce CNS penetration but improve peripheral target engagement.
- The dione group could mimic carboxylate or phosphate moieties in enzyme active sites, akin to dihydroisoxazolo[5,4-b]pyridines (), but its fused isothiazole ring may introduce unique steric constraints.
Biological Activity
8-Chloro-2H-isothiazolo[5,4-B]quinolizine-3,4-dione is a compound that has gained attention due to its diverse biological activities, particularly in the field of antimicrobial agents. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 252.68 g/mol. The compound features a unique isothiazoloquinoline structure that contributes to its biological activity.
Biological Activity Overview
The compound exhibits significant antimicrobial activity , including antibacterial, antifungal, and antiprotozoal properties. Its mechanism primarily involves the inhibition of DNA synthesis in prokaryotic cells, making it a potent candidate for treating various microbial infections.
Antibacterial Activity
Research indicates that this compound acts as a selective inhibitor of bacterial DNA synthesis. It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 8 µg/mL |
| Staphylococcus aureus | 4 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
Case Study : A study conducted by researchers demonstrated that the compound significantly reduced bacterial load in infected animal models when administered at a dosage of 10 mg/kg body weight .
Antifungal Activity
The compound also exhibits antifungal properties. It has been tested against various fungal pathogens with promising results.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 32 µg/mL |
| Aspergillus niger | 64 µg/mL |
Research Findings : In vitro studies have shown that the compound inhibits the growth of Candida albicans by disrupting cell wall integrity .
Antiprotozoal Activity
Recent studies have highlighted the potential of this compound as an antiprotozoal agent. It has been effective against protozoa such as Trypanosoma brucei, the causative agent of sleeping sickness.
| Protozoan Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Trypanosoma brucei | 12 µg/mL |
The primary mechanism through which this compound exerts its biological effects is by inhibiting bacterial DNA synthesis. This inhibition occurs through interference with the enzymes involved in DNA replication and transcription processes.
Therapeutic Applications
Given its broad spectrum of activity against various pathogens, this compound holds potential for development into therapeutic agents for treating infections caused by resistant strains of bacteria and fungi. The ability to act on multiple targets within microbial cells enhances its appeal as a multi-faceted antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 8-Chloro-2H-isothiazolo[5,4-B]quinolizine-3,4-dione, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of iminochlorothioformates with substituted quinoline precursors. Key steps include:
- Use of titanium tetrachloride as a catalyst to form tricyclic lactam intermediates .
- Optimization of solvent systems (e.g., ethanol or acetic acid mixtures) to control regioselectivity and minimize by-products. Evidence suggests yields up to 69% under anhydrous conditions, with by-products like chlorinated derivatives forming at higher temperatures .
- Data Table :
| Reaction Condition | Yield (%) | Major By-Product |
|---|---|---|
| EtOH, 80°C, 12h | 69 | None |
| HOAc, 100°C, 24h | 58 | Chlorinated isomer (11%) |
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR (¹H/¹³C) : Essential for confirming the isothiazoloquinolizine ring system and chlorine substitution patterns.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation pathways, particularly for distinguishing regioisomers .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, especially for intermediates like tricyclic lactams .
Q. How are common impurities identified during synthesis, and what strategies mitigate their formation?
- Methodological Answer :
- HPLC-PDA/MS : Detects chlorinated by-products and regioisomers. For example, over-chlorination at the quinoline ring can occur under prolonged reaction times .
- Mitigation : Use of inert atmospheres (N₂/Ar) and controlled stoichiometry of chlorinating agents reduces side reactions. Recrystallization in benzene or ethyl acetate improves purity .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of isothiazolo ring formation in this compound?
- Methodological Answer :
- The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the quinoline ketone, followed by cyclization. Density Functional Theory (DFT) studies suggest that electron-withdrawing groups (e.g., Cl) at position 8 stabilize the transition state, favoring isothiazolo[5,4-b] over [4,5-b] isomers .
- Kinetic studies using stopped-flow IR spectroscopy reveal that solvent polarity accelerates ring closure by stabilizing dipolar intermediates .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for this compound be resolved?
- Methodological Answer :
- Dynamic NMR Analysis : Detect rotational barriers in the isothiazolo ring, which may cause signal splitting misinterpreted as impurities .
- Complementary Techniques : Pair X-ray data with NOESY/ROESY to confirm spatial arrangements. For example, a 2023 study resolved conflicting H-bonding patterns using synchrotron X-ray and 2D NMR .
Q. What computational models predict the biological activity of this compound against kinase targets?
- Methodological Answer :
- Molecular Docking (AutoDock/Vina) : Screen against BRAF V600E or EGFR kinases using PDB structures (e.g., 1XOZ for PDE5A). The chloro-substituted isothiazolo ring shows high affinity for hydrophobic pockets in kinase ATP-binding sites .
- MD Simulations (GROMACS) : Assess binding stability; simulations >100 ns indicate sustained interactions with BRAF’s DFG motif .
Q. How do structural modifications at position 8 (Cl substitution) alter the compound’s photophysical or redox properties?
- Methodological Answer :
- UV-Vis/Electrochemistry : Replace Cl with electron-donating groups (e.g., -OCH₃) to redshift absorbance (λmax from 320 nm to 380 nm) and lower reduction potentials.
- TD-DFT Calculations : Correlate HOMO-LUMO gaps with experimental band gaps; chloro derivatives exhibit enhanced electron-deficient character, favoring charge-transfer interactions .
Data Contradiction Analysis
Q. Why do some studies report conflicting IC₅₀ values for this compound in kinase inhibition assays?
- Methodological Answer :
- Source of Variability : Differences in assay conditions (e.g., ATP concentration, enzyme purity) and cellular models (primary vs. cancer cell lines). For example, IC₅₀ ranges from 0.8 µM (HEK293T) to 5.2 µM (A375 melanoma) due to off-target effects .
- Resolution : Standardize assays using recombinant kinases (e.g., BRAF V600E from Sf9 cells) and include positive controls (e.g., vemurafenib) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
